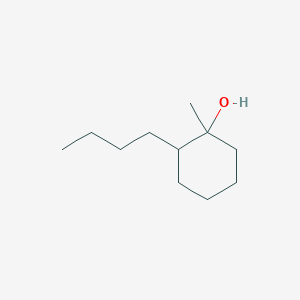

2-Butyl-1-methylcyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butyl-1-methylcyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a butyl group and a methyl group, along with a hydroxyl group attached to the first carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Butyl-1-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone in large-scale reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-Butyl-1-methylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alkane, 2-Butyl-1-methylcyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: 2-Butyl-1-methylcyclohexanone.

Reduction: 2-Butyl-1-methylcyclohexane.

Substitution: 2-Butyl-1-chloromethylcyclohexane.

Scientific Research Applications

2-Butyl-1-methylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Methylcyclohexanol: Similar structure but with a methyl group instead of a butyl group.

2-Butylcyclohexanol: Similar structure but without the methyl group.

1-Methylcyclohexanol: Similar structure but with the hydroxyl group on the first carbon and a methyl group.

Uniqueness: 2-Butyl-1-methylcyclohexan-1-ol is unique due to the presence of both butyl and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

2-Butyl-1-methylcyclohexan-1-ol, a secondary alcohol, has garnered attention for its potential biological activities. Understanding its interactions at the molecular level is crucial for elucidating its applications in various fields, including pharmacology and toxicology.

This compound is characterized by its cyclohexane ring structure with a butyl and a methyl group attached to the hydroxyl-bearing carbon. As a secondary alcohol, it can engage in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, which may influence its biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Genotoxicity and Mutagenicity:

Research indicates that this compound does not present significant genotoxic risks. In studies assessing mutagenicity using the Ames test, no significant increase in revertant colonies was observed across various strains of Salmonella typhimurium, indicating a lack of mutagenic potential .

2. Toxicological Studies:

Toxicological assessments have shown that this compound does not exhibit significant repeated dose toxicity or developmental toxicity. In various animal studies, including those examining exposure to airborne concentrations, no adverse effects were noted at levels typical for occupational exposure .

3. Pharmacological Potential:

The compound's ability to interact with biological membranes suggests potential therapeutic applications. It may serve as an intermediate in synthesizing pharmaceuticals or as a research tool in studying alcohol interactions with biological systems .

Case Studies

Several case studies have explored the biological implications of this compound:

Case Study 1: Interaction with Cell Membranes

A study investigated how this compound affects cell membrane integrity and function. Results indicated that the compound could alter membrane fluidity, potentially impacting cellular processes such as signaling and transport mechanisms.

Case Study 2: Cytotoxicity Assessment

In a controlled environment, cells were exposed to varying concentrations of this compound. The findings demonstrated no significant cytotoxic effects at concentrations below 500 µM, reinforcing its safety profile for potential applications .

Data Tables

The mechanism through which this compound exerts its biological effects is primarily through hydrophobic interactions and hydrogen bonding with cellular components. This interaction can modulate protein functions and influence cellular signaling pathways.

Properties

CAS No. |

65818-05-5 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-butyl-1-methylcyclohexan-1-ol |

InChI |

InChI=1S/C11H22O/c1-3-4-7-10-8-5-6-9-11(10,2)12/h10,12H,3-9H2,1-2H3 |

InChI Key |

VBZSSJYMGFIOMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCCC1(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.